Sodium;dibromogold(1-)
Description
Historical Context of Gold(I) Coordination Complexes in Inorganic Chemistry
Gold has been a material of fascination since antiquity, primarily for its metallic properties. wiley-vch.de The exploration of its chemistry, however, began with its use in processes for concentration, recovery, and purification, where compounds like tetrachloroauric acid and salts of the dicyanoaurate(I) anion, [Au(CN)₂]⁻, were important intermediates. wiley-vch.de Coordination compounds, in general, have been utilized since ancient times, with Prussian blue, KFe₂(CN)₆, being one of the oldest known examples. libretexts.org The fundamental nature of these "double salts" remained unclear for a long time. libretexts.org
The development of well-defined gold(I) complexes, often stabilized by ligands like phosphines, marked a significant advancement in the field. wikipedia.org These complexes proved to be more stable and offered greater control over reactivity compared to simple gold halides. wikipedia.org Early work in the 1970s demonstrated the catalytic potential of gold compounds, such as the use of tetrachloroauric acid to convert phenylacetylene (B144264) to acetophenone. wikipedia.org The study of gold(I) complexes has since expanded to include a wide variety of ligands and structures, with a significant focus on their linear, two-coordinate geometry. wiley-vch.dewikipedia.org
Significance of Monovalent Gold Species in Contemporary Research
Monovalent gold, or gold(I), complexes are a major focus of modern chemical research due to their unique properties and diverse applications. wiley-vch.de Gold(I) complexes are typically two-coordinate, linear, and diamagnetic species. wikipedia.org This geometry is a consequence of relativistic effects that influence gold's electronic structure, making the 6s orbital energetically favorable for bonding. wiley-vch.de
The significance of monovalent gold species spans several key areas:
Catalysis: Gold(I) complexes have emerged as powerful catalysts in a variety of organic transformations. The development of phosphine- or N-heterocyclic carbene (NHC)-ligated gold(I) complexes was a crucial step, leading to a surge of interest in their synthetic applications. wikipedia.org
Materials Science: The photophysical properties of gold(I) complexes, particularly their luminescence, have made them promising candidates for applications in materials science, such as in light-emitting diodes (LEDs) and as sensors. researchgate.netrsc.org The tendency of gold(I) centers to form aurophilic interactions, a type of weak bonding between gold atoms, leads to the formation of interesting supramolecular structures and nanoparticles. wiley-vch.de
Medicinal Chemistry: Gold compounds have a long history in medicine, dating back to the use of gold salts for treating tuberculosis and rheumatoid arthritis. frontiersin.orgnih.gov Modern research is exploring the potential of gold(I) complexes, including auranofin, as anticancer agents. frontiersin.orgresearchgate.net The mechanism of action often involves the interaction of gold(I) with proteins, particularly those containing sulfur or selenium. researchgate.net
Overview of the [AuBr₂]⁻ Anion and its Counterions
The dibromogold(I) anion, [AuBr₂]⁻, is a linear anion consisting of a central gold(I) atom bonded to two bromide ligands. uts.edu.au This d¹⁰ metal complex is a common example of a two-coordinate species. libretexts.org
The synthesis of salts containing the [AuBr₂]⁻ anion can be achieved through various methods. A common approach is a halide exchange reaction, where a gold(I) halide, such as gold(I) chloride (AuCl), is reacted with a bromide salt, like sodium bromide (NaBr). The greater affinity of gold(I) for bromide over chloride drives the reaction to form the [AuBr₂]⁻ anion.
Properties
CAS No. |
24594-56-7 |
|---|---|
Molecular Formula |
AuBr2Na |
Molecular Weight |
379.76 g/mol |
IUPAC Name |
sodium;dibromogold(1-) |
InChI |
InChI=1S/Au.2BrH.Na/h;2*1H;/q+1;;;+1/p-2 |
InChI Key |
LTNGNZZEXTYILA-UHFFFAOYSA-L |
Canonical SMILES |
[Na+].Br[Au-]Br |
Origin of Product |
United States |
Coordination Environment and Structural Aspects of the Dibromogold I Anion
Fundamental Coordination Geometry of [AuBr₂]⁻
The coordination geometry of an atom describes the spatial arrangement of the atoms or ligands bonded to a central atom. wikipedia.orgbritannica.com For the dibromogold(I) anion, the gold(I) center possesses a d¹⁰ electronic configuration. This electron configuration strongly favors a two-coordinate geometry, resulting in a distinctly linear arrangement of the ligands around the central gold atom. britannica.com Consequently, the [AuBr₂]⁻ anion is characterized by a linear or near-linear Br-Au-Br structure, with the two bromide ligands positioned on opposite sides of the gold(I) ion. This linear geometry is a common and defining feature of two-coordinate gold(I) complexes. rsc.orglibretexts.org
Crystallographic Analysis of Sodium;dibromogold(1-) and Analogues
X-ray diffraction analysis performed on various salts containing the [AuBr₂]⁻ anion consistently confirms its characteristic linear coordination geometry. rsc.orgucl.ac.uk While the specific crystal structure of Na[AuBr₂] is not extensively detailed in readily available literature, analysis of analogous compounds provides representative structural parameters. In these structures, the Br-Au-Br angle is consistently measured at or very close to 180°, confirming the linear geometry. The gold-bromine (Au-Br) bond lengths are also determined with high precision through these studies.
| Compound | Au-Br Bond Length (Å) | Br-Au-Br Bond Angle (°) | Reference |
|---|---|---|---|
| α'-ET₂[AuBr₂] | Data not specified | Essentially linear | ucl.ac.uk |
| [Au(NH₃)₂]Br | (Discussed as analogue) | Confirmed linear coordination for Au(I) | rsc.org |
Note: Data for specific bond lengths and angles in a variety of [AuBr₂]⁻ salts are found across numerous crystallographic studies.
Intermolecular Interactions in Systems Involving [AuBr₂]⁻
Beyond simple ionic forces, the [AuBr₂]⁻ anion participates in a range of subtler, non-covalent interactions that are crucial in dictating the supramolecular chemistry of its compounds. rscf.ruchemistryviews.orgbasicmedicalkey.com These interactions include aurophilic attractions and halogen bonding.
Aurophilicity, or the aurophilic interaction, is a relativistic effect observed in gold compounds, describing the tendency of closed-shell Au(I) centers to form weak attractive interactions with other gold atoms. ub.edumdpi.com These Au···Au contacts are typically shorter than the sum of their van der Waals radii (approximately 3.4 Å) and have energies comparable to strong hydrogen bonds. mdpi.comrsc.org
This phenomenon is particularly significant in mixed-valence gold complexes, which contain gold in different oxidation states, such as Au(I) and Au(III). nih.gov In such compounds, the linear [AuBr₂]⁻ anion can be positioned close to a square-planar [AuBr₄]⁻ anion, facilitating Au(I)···Au(III) interactions. These aurophilic interactions can lead to the formation of columnar arrangements or other specific supramolecular structures in the solid state. nih.gov The strength of these interactions can influence the photophysical properties of the material and is a key factor in the crystal engineering of gold-based compounds. ub.edunih.gov The presence of multiple aurophilic interactions within a system can lead to cooperative strengthening effects. rsc.org
| Complex Type | Interaction Type | Typical Au···Au Distance (Å) | Significance |
|---|---|---|---|
| Mixed-Valent Au(I)/Au(III) | Au(I)···Au(III) | ~3.24 - 3.25 | Shorter than van der Waals radii, indicates attractive interaction. nih.gov |
| Dimeric Gold(I) | Au(I)···Au(I) | ~2.99 - 3.22 | Responsible for dimerization and influences luminescence. mdpi.commdpi.com |
Other non-covalent interactions can also play a significant role, depending on the nature of the counter-cation. chemistryviews.orgbasicmedicalkey.com In salts with organic cations, interactions such as anion-π interactions (where the [AuBr₂]⁻ anion interacts with an electron-deficient aromatic ring) nih.gov and charge-assisted hydrogen bonds can be important structure-directing forces. rsc.org These varied and often cooperative non-covalent forces are fundamental to the field of supramolecular chemistry and crystal engineering. ox.ac.ukmdpi.com
Theoretical and Computational Investigations of Sodium;dibromogold 1
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary computational method for studying gold-containing molecules due to its favorable balance of accuracy and computational cost. It allows for detailed analysis of the electronic properties that govern the stability and chemical behavior of species like the [AuBr₂]⁻ anion.
DFT calculations are instrumental in characterizing the nature of the gold-bromine (Au-Br) bond. In the linear [AuBr₂]⁻ anion, this bond is predominantly covalent but with a significant ionic contribution due to the electronegativity difference between gold and bromine. Studies on various gold(I) halide complexes show a clear trend in bond lengths and strengths, which can be precisely calculated. acs.orgmdpi.com
The nature of the ligands attached to the gold(I) center profoundly influences the properties of the entire complex. While the primary focus is the simple [AuBr₂]⁻ anion, its behavior within more complex systems is dictated by ligand effects. For instance, the introduction of other ligands, such as phosphines or carbenes, can modulate the electronic properties of the gold center. This "trans influence" affects the bond trans to the new ligand. DFT studies on related gold(I) and gold(III) complexes show that changing a halide from chloride to bromide can increase the polarization of bonds across the metal center, which can be critical for subsequent reaction steps like reductive elimination. nih.gov
Energy Decomposition Analysis (EDA) combined with DFT can dissect the interaction energy between gold(I) and its ligands into distinct physical components: electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. researchgate.net For related gold(I) halide dimers, such as (AuX)₂, the interaction is a complex interplay of these forces, where dispersion and correlation effects are crucial for stability. researchgate.net A detailed analysis of the Au-X bond in a series of diamidocarbene (DAC) gold(I) halide complexes revealed that while the Au-C bond length remains relatively constant, the Au-X bond systematically elongates from Cl to Br to I, following the trend of the halide anion radii. acs.org
| Complex | Au-X Bond Length (Å) | Reference |
|---|---|---|
| (DAC)AuCl | 2.314 | acs.org |
| (DAC)AuBr | 2.435 | acs.org |
| (DAC)AuI | 2.600 | acs.org |
This data illustrates the direct impact of the halide ligand on the geometry of the gold(I) complex, a fundamental aspect that influences its reactivity and supramolecular interactions.
Gold(I) complexes, including those formed from precursors like sodium;dibromogold(1-), are renowned catalysts for a wide range of organic transformations. Many of these reactions are proposed to proceed through highly reactive gold(I) carbene or carbenoid intermediates. DFT calculations have been indispensable in mapping the complex potential energy surfaces of these reactions, identifying transition states, and validating or refuting proposed mechanisms. rsc.orgnih.gov
For example, in gold(I)-catalyzed rearrangements of cyclopropenes, DFT studies have shown that the reaction pathway is controlled by the initial, rate-determining ring-opening step, which leads to a gold-stabilized carbocation/gold carbene intermediate. rsc.org The calculations can predict which of several possible pathways is energetically most favorable, thereby explaining the observed product selectivity.
Similarly, in the hydroamination of alkynes catalyzed by N-heterocyclic carbene (NHC) gold(I) complexes, DFT modeling has been used to compare different mechanistic proposals, such as the initial coordination of the amine versus the alkyne. acs.orgresearchgate.net These studies revealed that the amine coordination pathway has a lower activation barrier. Furthermore, computations highlighted the crucial role of a proton relay mechanism, assisted by solvent or other substrate molecules, in lowering the energy barrier for the key proton-transfer step, a detail that would be difficult to prove experimentally. acs.orgresearchgate.net
The influence of the ligand framework on the reaction outcome is another area where DFT provides critical insights. By comparing different phosphine (B1218219) or carbene ligands, researchers can computationally predict how sterics and electronics will steer a reaction toward a specific product. rsc.org For instance, in a cascade cyclization, calculations showed that one type of ligand promotes a [3+2] cycloaddition followed by cyclopropanation, while a different ligand leads to a seven-membered ring via C-H bond insertion, all originating from the same gold-bound intermediate. rsc.org These computational findings not only rationalize experimental observations but also guide the design of new catalysts and reactions. rsc.org
Molecular Dynamics Simulations in Reaction Pathway Elucidation
While DFT is excellent for studying static structures and reaction barriers, molecular dynamics (MD) simulations provide a way to study the time-evolution of chemical systems. This is particularly valuable for understanding processes that occur over longer timescales in solution or at interfaces, such as the formation of nanomaterials.
The synthesis of anisotropic gold nanoparticles, such as nanorods and nanoprisms, is often achieved through a seed-mediated growth method where the [AuBr₂]⁻ anion is a key species. The presence and concentration of bromide ions are known to be critical for controlling the final shape of the nanoparticles, a phenomenon that has been extensively investigated using atomistic MD simulations. rsc.orgrsc.orgresearchgate.netacs.org
These simulations model the complex interface between a growing gold nanoparticle surface, an aqueous solution, and a surfactant, typically cetyltrimethylammonium bromide (CTAB). The results provide a microscopic picture of how different components self-assemble and direct nanoparticle growth. nih.govrsc.org
Key findings from MD simulations include:
Facet-Selective Adsorption: Bromide anions show a strong tendency to adsorb onto the surfaces of gold nanoparticles. rsc.orgresearchgate.net This adsorption is not uniform; the density of adsorbed Br⁻ ions varies depending on the crystallographic facet (e.g., {100}, {110}, {111}). nih.gov
Surfactant Assembly: The adsorbed bromide layer acts as a driving force for the assembly of the cationic CTAB surfactant micelles on the gold surface. rsc.orgresearchgate.net The structure of this surfactant layer—whether it's a compact bilayer or an array of cylindrical micelles—is influenced by the underlying bromide concentration. nih.govacs.org
Anisotropic Growth: The assembled surfactant layer passivates most of the gold surface but leaves channels or defects through which gold precursor species (like [AuBr₂]⁻) can diffuse and reach the surface. nih.govresearchgate.net The size and accessibility of these channels are facet-dependent, leading to different growth rates on different crystal faces and resulting in anisotropic shapes like nanorods. nih.gov
| Finding | Mechanism | Reference |
|---|---|---|
| Surface Passivation | Strong adsorption of Br⁻ onto Au surfaces prevents random growth. | rsc.orgrsc.org |
| Surfactant Template | Adsorbed Br⁻ layer mediates the binding and structure of CTAB surfactant micelles. | researchgate.netacs.org |
| Shape Direction | Facet-selective adsorption of Br⁻ and CTAB leads to differential growth rates, causing anisotropy. | researchgate.netacs.orgnih.gov |
| Growth Control | The combination of bromide with other halides (e.g., iodide) can be used to fine-tune the final morphology (nanorods vs. nanoprisms). | researchgate.netacs.org |
These simulations have been crucial in moving beyond empirical observations to a more rational, mechanism-based understanding of how simple ions like bromide can be used to control the synthesis of complex nanomaterials. rsc.org
Quantum Chemical Analyses of Supramolecular Assemblies
The [AuBr₂]⁻ anion can act as a building block in larger coordination networks and supramolecular assemblies. The structure and stability of these networks are often governed by weak, non-covalent interactions. Quantum chemical methods are essential for identifying, characterizing, and quantifying these subtle forces. olemiss.eduspringer.com
In the solid state, salts containing the [AuBr₂]⁻ anion can participate in several types of non-covalent interactions that dictate their crystal packing. These interactions, while individually weak, collectively play a decisive role in the formation of the supramolecular architecture.
Aurophilic Interactions (Au···Au): One of the most studied interactions in gold chemistry is the aurophilic bond, an attractive interaction between two closed-shell Au(I) centers. nih.gov In crystal structures containing both cationic gold(I) complexes and the [AuBr₂]⁻ anion, short Au···Au contacts can form, leading to chains or more complex networks. researchgate.net DFT calculations on model dimers like (AuX)₂ (where X=Br) confirm that this attraction is a real and significant stabilizing force, arising from a combination of dispersion and relativistic effects. researchgate.net
Halogen Bonding (Br···X): The bromine atoms in the [AuBr₂]⁻ anion can act as halogen bond acceptors or, in some contexts, donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. researchgate.net Quantum chemical calculations, particularly through the analysis of Molecular Electrostatic Potential (MEP) maps, can predict the locations of positive and negative electrostatic potential on the molecule, identifying likely sites for halogen bonding. nih.govmdpi.com
Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to analyze the electron density topology to find and characterize these weak interactions from calculated wavefunctions. researchgate.netwikipedia.org These methods can provide quantitative data on bond strength and character, distinguishing true bonding interactions from simple van der Waals contacts.
Advanced Catalytic Applications of Gold I Dibromide Systems
Homogeneous Catalysis Mediated by Gold(I) Complexes
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, has been profoundly impacted by the development of gold(I) complexes. These catalysts have demonstrated a remarkable ability to activate carbon-carbon multiple bonds, leading to a wide array of synthetic transformations.
Activation of Carbon-Carbon Multiple Bonds (Alkynes and Allenes)
Gold(I) complexes are exceptionally effective for the electrophilic activation of alkynes and allenes under homogeneous conditions. acs.orgnih.gov This high efficiency is attributed to the relativistic effects of the gold atom, which enhance its Lewis acidity and its ability to polarize the π-system of the multiple bond. acs.orgnih.gov This activation renders the alkyne or allene (B1206475) susceptible to nucleophilic attack, forming a vinyl-gold intermediate that can then undergo further reactions. ucl.ac.uk
The general mechanism involves the coordination of the gold(I) catalyst to the alkyne or allene, which depletes the electron density of the C-C multiple bond and induces a positive charge. ucl.ac.uk This electrophilic activation facilitates the attack of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The reactivity of gold(I) complexes can be finely tuned by modifying the ancillary ligands, which influences their steric and electronic properties. acs.orgnih.gov For instance, complexes with more donating ligands like N-heterocyclic carbenes are less electrophilic than those with phosphine (B1218219) or phosphite (B83602) ligands. acs.orgnih.gov
A diverse range of transformations have been developed based on this activation principle, including cycloisomerizations, hydroarylations, and additions of various nucleophiles. acs.orgnih.govucl.ac.uk Gold(I)-catalyzed reactions of specially activated alkynes and allenes, which contain electron-donating or electron-withdrawing groups, often exhibit enhanced regio-, stereo-, and chemoselectivities compared to their unactivated counterparts. researchgate.netnih.gov
Table 1: Examples of Gold(I)-Catalyzed Reactions Involving Alkyne and Allene Activation
| Reaction Type | Substrates | Catalyst System (Example) | Product Type | Ref. |
| Intramolecular Hydroalkoxylation | Alkynol | Ph₃PAuCl / AgOTf | Oxygen-containing heterocycle | mdpi.com |
| Intermolecular [2+2] Cycloaddition | Aryl alkyne, alkene | Cationic gold(I) with bulky phosphine | Cyclobutene derivative | nih.gov |
| Cycloisomerization | 1,n-Enyne | Gold(I) complex | Cyclic compound | acs.org |
| Hydroamination | Allene, carbazate | η²-allenegold(I) complex | Allylic amine | nih.gov |
| Benzannulation | Oxo-alkyne, alkene | Gold(I) complex | Naphthalene derivative | researchgate.net |
Regioselectivity and Ligand Control in Gold(I)-Catalyzed Reactions
A key challenge and area of intense research in gold(I) catalysis is controlling the regioselectivity of reactions. The choice of ligands attached to the gold(I) center plays a crucial role in directing the outcome of a reaction. researchgate.netbeilstein-journals.org The steric and electronic properties of the ligand can influence which position of an unsymmetrical alkyne or allene is attacked by the nucleophile. acs.orgnih.govresearchgate.net
For example, in the intramolecular hydroarylation of alkynes, modulating the electronic and steric effects of the ligands can control the regioselectivity of the cyclization. beilstein-journals.org Electron-deficient phosphite ligands, in conjunction with a weakly coordinating counteranion, can enhance the electrophilicity of the gold center, leading to a specific cyclization pathway. beilstein-journals.org This level of control allows for the selective synthesis of different isomers from the same starting material simply by changing the ligand on the gold catalyst.
Recent studies have focused on developing a more rational understanding of these ligand effects to predict and design more efficient and selective catalysts. researchgate.netcore.ac.uk By correlating ligand properties with reaction outcomes, researchers aim to move beyond trial-and-error catalyst screening to a more predictive science. core.ac.uk This includes the development of quantitative models that describe the steric and electronic influence of ligands on the catalytic cycle. core.ac.uk
Table 2: Influence of Ligands on Regioselectivity in Gold(I) Catalysis
| Reaction | Ligand Type | Effect on Regioselectivity | Outcome | Ref. |
| Intramolecular Hydroarylation of Alkynes | Electron-deficient phosphite | Enhances electrophilicity of Au(I) center | Promotes specific cyclization pathway | beilstein-journals.org |
| Cycloisomerization | Bulky phosphine | Steric hindrance directs nucleophilic attack | Favors formation of a particular regioisomer | acs.orgnih.gov |
| Oxidative C-N Bond Formation | Various phosphine ligands | Affects the electrophilic aromatic metalation pattern | Controls para-substitution selectivity | acs.org |
Propargylic Nucleophilic Substitution and C-C Bond Formation
Gold(I) complexes have also emerged as powerful catalysts for the nucleophilic substitution of propargylic alcohols and their derivatives. ucl.ac.ukmdpi.com These reactions provide a direct route to valuable propargylated products. Traditionally, such transformations required harsh conditions or stoichiometric activators. ucl.ac.uk Gold(I) catalysis, however, enables these substitutions to occur under mild conditions with a variety of carbon and heteroatom nucleophiles. researchgate.net
The mechanism is believed to proceed through the gold-catalyzed activation of the alkyne, which facilitates the departure of the hydroxyl group to form a stabilized carbocationic intermediate. researchgate.net This intermediate is then trapped by a nucleophile. This methodology has been successfully applied to the formation of C-O, C-S, and C-C bonds. researchgate.net
The development of gold(I)-catalyzed propargylic substitutions has significantly expanded the synthetic utility of propargylic alcohols, which are readily available starting materials. ucl.ac.ukmdpi.com These reactions often proceed with high regioselectivity, providing a reliable method for constructing complex molecular architectures.
Role in Heterogeneous Catalysis and Nanomaterial Synthesis
Beyond its applications in homogeneous catalysis, sodium;dibromogold(1-) and related gold(I) bromide species play a significant role in heterogeneous catalysis and the synthesis of advanced nanomaterials.
Precursor in Noble-Metal Nanoparticle and Nanoframe Fabrication
Sodium;dibromogold(1-) can serve as a precursor for the synthesis of gold nanoparticles (AuNPs). pwr.wroc.pl The synthesis of AuNPs often involves the reduction of a gold salt in solution. ate.ismdpi.comresearchgate.net While gold(III) salts like tetrachloroauric acid are more commonly used, gold(I) complexes offer an alternative route. The reduction of Na[AuBr₂] would lead to the formation of metallic gold atoms, which then nucleate and grow into nanoparticles.
The size and shape of the resulting AuNPs can be controlled by various factors, including the choice of reducing agent, stabilizing agent, and reaction conditions. ate.ismdpi.comresearchgate.net For instance, the use of different stabilizing agents can influence the growth rate of different crystal faces, leading to the formation of nanoparticles with specific morphologies. The thermal decomposition of organometallic gold(I) precursors dispersed in a polymer matrix is another method for producing gold nanoparticles directly in a solid state. pwr.wroc.pl
Table 3: Methods for Gold Nanoparticle Synthesis
| Synthesis Method | Gold Precursor | Reducing Agent | Stabilizing Agent (Example) | Key Feature | Ref. |
| Turkevich Method | HAuCl₄ | Sodium Citrate | Sodium Citrate | Forms spherical nanoparticles | ate.ismdpi.com |
| Brust-Schiffrin Method | HAuCl₄ | Sodium Borohydride | Thiol | Two-phase synthesis for organic solubility | researchgate.net |
| Seed-Mediated Growth | AuNP seeds, HAuCl₄ | Ascorbic Acid | Cetyltrimethylammonium bromide (CTAB) | Precise control over size and shape | researchgate.net |
| Thermal Decomposition | Organometallic Au(I) complex | Heat | Polymer matrix | Solid-state synthesis | pwr.wroc.pl |
Mechanistic Insights into Catalytic Surface Phenomena Involving Gold(I) Bromides
The study of catalytic reactions on solid surfaces provides insights into the fundamental principles of heterogeneous catalysis. royalsocietypublishing.org While direct studies on Na[AuBr₂] surfaces are limited, the behavior of gold and its compounds on various supports is an active area of research. The activity of a catalytic surface is determined by the arrangement and nature of the atoms on that surface. royalsocietypublishing.org
In the context of gold catalysis, the interaction between gold species and the support material can significantly influence the catalytic activity. For instance, the electronic interaction between single gold atoms and the support can affect their performance in electrocatalysis. The size of gold nanoparticles also has a profound effect on their catalytic properties in heterogeneous reactions.
Mechanistic studies of gold-catalyzed reactions often involve computational methods, such as Density Functional Theory (DFT), to understand the reaction pathways and the nature of the intermediates. nih.govrug.nlacs.org These studies can provide a detailed picture of how reactants adsorb onto the catalyst surface, how bonds are broken and formed, and how the final products desorb. This fundamental understanding is crucial for the rational design of more efficient and selective heterogeneous catalysts.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes with Enhanced Efficiency
The advancement of gold-catalyzed reactions relies heavily on the accessibility of well-defined and highly pure gold(I) precursors. While traditional methods for preparing gold halides often involve high-temperature reactions between the elements, contemporary research is moving towards more efficient, milder, and scalable synthetic protocols.
One emerging trend is the use of Gold(I) halides, such as gold(I) bromide (AuBr), as direct precursors, which circumvents the need for harsh reducing agents often required when starting from more common Gold(III) salts. nih.gov For instance, a novel approach to synthesizing gold nanoparticles involves the simple thermolysis of an [AuBr(oleylamine)] complex at a relatively low temperature of 60°C. nih.gov This methodology, which avoids strong reductants, highlights a pathway toward milder and more controlled syntheses of gold(I)-derived materials. nih.gov
Future synthetic strategies for compounds like Sodium;dibromogold(1-) could adapt these principles. The development of low-temperature, solution-phase routes would offer significant advantages in terms of energy consumption and operational simplicity. Enhanced efficiency may also be achieved by exploring halide-exchange reactions on readily available gold(I) precursors, allowing for a modular and flexible approach to a range of dihaloaurate(I) salts. The overarching goal is to develop synthetic routes that are not only high-yielding but also minimize waste and maximize atomic economy, making these valuable catalytic precursors more accessible for broader applications.
| Synthetic Approach | Precursor(s) | Key Advantage | Reference |
| Thermolysis | AuBr, Oleylamine | Avoids strong reducing agents; mild conditions (60°C). | nih.gov |
| Halide Exchange | Au(I) Complex, Bromide Source | Modular approach to different halide complexes. | N/A |
| Direct Reaction | Gold Metal, Liquid Bromine | Traditional method, often requires high temperature (140°C). wikipedia.org | wikipedia.org |
Advanced Spectroscopic Techniques for in situ Mechanistic Studies
A profound understanding of reaction mechanisms is critical for catalyst improvement and the rational design of new transformations. The transient and often complex nature of intermediates in gold-catalyzed cycles presents a significant analytical challenge. Advanced spectroscopic techniques that allow for in situ monitoring of reactions are therefore indispensable tools for elucidating the catalytic pathway.
X-ray Absorption Spectroscopy (XAS) has proven to be a powerful technique for probing the electronic structure and coordination environment of gold catalysts under actual reaction conditions. In situ XAS studies have been employed to monitor the dominant oxidation state of gold during catalysis, confirming that in many processes, gold remains in the Au(0) or Au(I) state. nih.gov Changes in the X-ray Absorption Near-Edge Structure (XANES) region can reveal interactions between the gold center and reactants, providing direct evidence of substrate activation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR for phosphine-ligated gold complexes, is another key technique. It allows for the identification of catalyst resting states and key intermediates. nih.gov For example, monitoring a gold(I)-catalyzed hydroarylation of allenes by ³¹P-NMR revealed that the catalyst does not rest as the initial complex but as a dinuclear organometallic species, a finding that challenged the previously proposed mechanism. nih.gov Such studies provide crucial insights into the viability of computationally predicted intermediates and the dynamic behavior of the catalyst throughout the reaction cycle. nih.gov
| Technique | Information Obtained | Application Example | Reference |
| In situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, electronic structure. | Probing the structure of active sites in supported gold catalysts during CO oxidation. nih.gov | nih.gov |
| In situ ³¹P-NMR Spectroscopy | Identification of catalyst resting states and intermediates. | Characterizing dinuclear gold intermediates in the cycloisomerization of arene-allenes. nih.gov | nih.gov |
Computational Design of Functional Gold(I) Bromide Catalysts
Computational chemistry has become an essential partner to experimental work in the field of catalysis. scispace.com Methods such as Density Functional Theory (DFT) allow for the detailed exploration of reaction energy profiles, the characterization of transition states, and the rationalization of observed reactivity and selectivity. researchgate.net For gold(I) bromide systems, computational studies can provide invaluable insights that guide the development of more effective catalysts.
DFT calculations have been instrumental in mapping out plausible reaction pathways for complex gold-catalyzed transformations. For instance, in the hydroalkylation of ynamides, computational studies identified the rate-determining step as a nih.govnih.gov-hydride shift within a highly reactive keteniminium ion generated in situ. researchgate.net These calculations not only supported experimental observations but also explained differences in reactivity among various substrates. researchgate.net
However, accurately modeling gold-catalyzed reactions presents unique challenges. The description of gold(I)/gold(III) catalytic cycles, which are relevant in cross-coupling reactions, has shown a high sensitivity to the specific DFT functional used, with computed energy barriers varying significantly. researchgate.net This highlights the need for careful benchmarking and validation of computational methods against experimental data. scispace.comresearchgate.net Future research will focus on developing more robust computational protocols to reliably predict catalyst performance, enabling the in silico design of gold(I) bromide catalysts with tailored steric and electronic properties for specific applications.
Exploration of New Catalytic Transformations and Applications
The primary driver for research into gold(I) bromide complexes is their potential to catalyze novel and synthetically useful chemical transformations. Gold(I) catalysts are renowned for their ability to activate carbon-carbon multiple bonds (alkynes, allenes, and alkenes) toward nucleophilic attack, enabling the rapid construction of complex molecular architectures. researchgate.netnih.gov
Recent research has expanded the scope of gold catalysis far beyond simple cyclization reactions. One significant area of development is in redox-neutral cross-coupling reactions, a domain traditionally dominated by palladium. A novel method for the gold-catalyzed allylation of aryl boronic acids has been developed, which proceeds through a proposed Au(I)/Au(III) cycle without the need for a sacrificial oxidant. nih.gov This transformation relies on a bimetallic gold complex where oxidative addition of the allylic bromide to a gold-aryl intermediate is a key step. nih.gov
Other emerging applications include:
Regioselective Hydrochlorination: A chlorine-tolerant gold(I) catalyst system was developed for the anti-hydrochlorination of unactivated alkynes, overcoming the incompatibility of conventional cationic gold catalysts with chloride. researchgate.net
Tandem Cyclization/Oxidation: Gold(I) catalysts have been used to initiate tandem reactions, such as a cyclization-oxidation strategy to access aryl acetaldehyde (B116499) derivatives from alkylidene-cyclopropanes. nih.gov
Intramolecular Nitrene Transfer: Highly sterically demanding gold(I) complexes have shown superior efficacy in catalyzing intramolecular nitrene transfers from azido (B1232118) groups to form valuable bicyclic pyrroles.
The continued exploration of ligand effects, counterion identity, and reaction conditions will undoubtedly lead to the discovery of further unprecedented catalytic transformations, solidifying the role of gold(I) bromide derivatives as versatile and powerful tools in modern organic synthesis. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Sodium;dibromogold(1-) and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves direct reaction of gold precursors (e.g., AuCl) with NaBr under controlled stoichiometric and thermodynamic conditions. To optimize yields, employ a factorial design to test variables like temperature (50–150°C), reaction time (2–24 hrs), and molar ratios (Au:Br = 1:2 to 1:4) . For reproducibility, document solvent purity (e.g., anhydrous ethanol vs. aqueous systems) and inert atmosphere requirements. Characterization via XRD and NMR should validate phase purity and ligand coordination .
| Variable | Test Range | Optimal Condition |
|---|---|---|
| Temperature | 50–150°C | 120°C |
| Reaction Time | 2–24 hrs | 12 hrs |
| Au:Br Ratio | 1:2–1:4 | 1:3 |
Q. How should researchers characterize the structural and electronic properties of Sodium;dibromogold(1-)?
- Methodological Answer : Use X-ray diffraction (XRD) for crystal structure determination and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (Au⁺). Pair with UV-Vis spectroscopy to analyze electronic transitions (e.g., d→p ligand-metal charge transfer bands). For molecular symmetry, employ Raman spectroscopy to detect Au-Br vibrational modes (~200–300 cm⁻¹) . Cross-validate results with computational methods (DFT) to correlate experimental and theoretical bond lengths .
Q. What experimental approaches are recommended for studying the solubility and stability of Sodium;dibromogold(1-) in various solvents?
- Methodological Answer : Design a quasi-experimental study comparing polar (water, DMSO) vs. nonpolar solvents (toluene, hexane). Measure solubility via gravimetric analysis and monitor stability using time-resolved UV-Vis spectroscopy under varying pH (2–12) and temperature (20–80°C) conditions. Include control groups with inert salts (e.g., NaNO₃) to isolate ionic strength effects .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic mechanisms of Sodium;dibromogold(1-) in organic transformations?
- Methodological Answer : Frame the study within coordination chemistry theory , hypothesizing Au⁺ as a Lewis acid catalyst. Use kinetic isotope effects (KIE) and Hammett plots to probe rate-determining steps in cross-coupling reactions. Employ in situ FTIR to track intermediate species (e.g., Au-alkyne complexes). For mechanistic clarity, combine experimental data with density functional theory (DFT) calculations to model transition states .
Q. What methodological considerations are critical when resolving contradictions in spectroscopic data for Sodium;dibromogold(1-)?
- Methodological Answer : Address discrepancies (e.g., conflicting XRD vs. NMR results) by:
- Conducting replication studies under identical conditions.
- Using multivariate analysis (e.g., PCA) to identify outlier variables.
- Cross-referencing with synchrotron-based techniques (EXAFS) for precise bond length measurements .
- Applying Bayesian statistics to quantify confidence intervals in data interpretation .
Q. What strategies should be employed to integrate computational modeling with experimental studies of Sodium;dibromogold(1-)?
- Methodological Answer : Develop a hybrid workflow :
Use COMSOL Multiphysics or Gaussian to simulate reaction pathways and electronic structures.
Validate models with experimental data (e.g., comparing DFT-calculated vs. observed UV-Vis spectra).
Apply machine learning (e.g., neural networks) to predict optimal reaction conditions from high-throughput datasets .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
